molecular formula C5H3Cl2N3O B1604898 4,6-Dichloropyrimidine-5-carboxamide CAS No. 911461-47-7

4,6-Dichloropyrimidine-5-carboxamide

Cat. No. B1604898
M. Wt: 192 g/mol
InChI Key: QYAHLZVZKDGUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyrimidine-5-carboxamide is a chemical compound with the CAS Number: 911461-47-7 . It has a molecular weight of 192 and its IUPAC name is 4,6-dichloro-5-pyrimidinecarboxamide . It is stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of 4,6-Dichloropyrimidine-5-carboxamide and its derivatives has been a subject of research. For instance, 2-amino-4,6-dichloropyrimidine derivatives have been used in the synthesis of N-terminal surrogate in amino acid and peptide analogues . The synthesis process involves aromatic nucleophilic substitution reaction products .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloropyrimidine-5-carboxamide is represented by the linear formula: C5H3Cl2N3O . The InChI Code for this compound is 1S/C5H3Cl2N3O/c6-3-2 (5 (8)11)4 (7)10-1-9-3/h1H, (H2,8,11) .


Physical And Chemical Properties Analysis

4,6-Dichloropyrimidine-5-carboxamide is a solid compound . The storage temperature is normal and it should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including 4,6-Dichloropyrimidine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The specific methods of application are not detailed in the source, but generally involve the synthesis of pyrimidine derivatives and their subsequent testing in relevant biological models .
  • Results or Outcomes: It was found that 2-amino-4,6-dichloropyrimidine derivatives suppressed immune-induced NO generation .

2. Synthesis of Pyrimidine-Based Compound Precursors

  • Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a derivative of 4,6-Dichloropyrimidine, has been used in the synthesis of pyrimidine-based compound precursors .
  • Methods of Application: The compounds are produced through amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Results or Outcomes: The isolated compounds are products of unexpected aromatic nucleophilic substitution reaction .

3. Synthesis of Selective Inhibitors for EGFR

  • Summary of Application: Ethyl 2,4-dichloropyrimidine-5-carboxylate, a derivative of 4,6-Dichloropyrimidine, has been used in the synthesis of selective inhibitors for EGFR .
  • Methods of Application: The synthesis involves reaction with benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis and substitution .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .

4. Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues

  • Summary of Application: 4,6-Dichloropyrimidine-5-carboxaldehyde, a derivative of 4,6-Dichloropyrimidine, is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
  • Methods of Application: The specific methods of application are not detailed in the source, but generally involve the reaction of the compound with amino acids or peptides .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .

5. Unexpected Aromatic Nucleophilic Substitution Reaction

  • Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a derivative of 4,6-Dichloropyrimidine, has been found to undergo unexpected aromatic nucleophilic substitution reactions .
  • Methods of Application: The reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Results or Outcomes: The isolated compounds are products of these unexpected reactions .

6. Synthesis of Pyrimidine-Based Compounds

  • Summary of Application: 4,6-Dichloropyrimidine-5-carboxamide is used in the synthesis of various pyrimidine-based compounds .
  • Methods of Application: The specific methods of application are not detailed in the source, but generally involve the reaction of the compound with various reagents .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .

7. Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues

  • Summary of Application: 4,6-Dichloropyrimidine-5-carboxaldehyde, a derivative of 4,6-Dichloropyrimidine, is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
  • Methods of Application: The specific methods of application are not detailed in the source, but generally involve the reaction of the compound with amino acids or peptides .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .

8. Unexpected Aromatic Nucleophilic Substitution Reaction

  • Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a derivative of 4,6-Dichloropyrimidine, has been found to undergo unexpected aromatic nucleophilic substitution reactions .
  • Methods of Application: The reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Results or Outcomes: The isolated compounds are products of these unexpected reactions .

9. Synthesis of Pyrimidine-Based Compounds

  • Summary of Application: 4,6-Dichloropyrimidine-5-carboxamide is used in the synthesis of various pyrimidine-based compounds .
  • Methods of Application: The specific methods of application are not detailed in the source, but generally involve the reaction of the compound with various reagents .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but generally involve the successful synthesis of the desired compounds .

Safety And Hazards

The safety information for 4,6-Dichloropyrimidine-5-carboxamide indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4,6-dichloropyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHLZVZKDGUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344914
Record name 4,6-dichloropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyrimidine-5-carboxamide

CAS RN

911461-47-7
Record name 4,6-Dichloro-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911461-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,6-Dichloropyrimidine-5-carboxamide
Reactant of Route 6
4,6-Dichloropyrimidine-5-carboxamide

Citations

For This Compound
2
Citations
OB Ryabova, VA Makarov, LM Alekseeva… - Russian chemical …, 2005 - Springer
ortho-Chloroaryl(hetaryl)carboxamides containing one or two nitro groups at positions 3 and/or 5 of the ring undergo condensation accompanied by the pyrimidine ring closure on …
Number of citations: 6 link.springer.com
FW Goldberg, AM Birch, AG Leach… - …, 2013 - pubs.rsc.org
A series of neutral DGAT1 inhibitors with good potency and pharmacokinetics (PK) has been designed by modification of an acidic startpoint. This was achieved by selecting the acid …
Number of citations: 8 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.